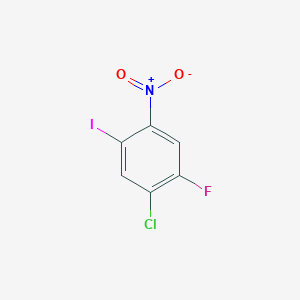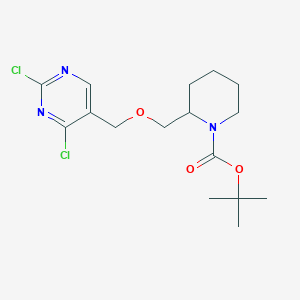
1-Chloro-2-fluoro-5-iodo-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-fluoro-5-iodo-4-nitrobenzene is an aromatic compound with a benzene ring substituted with chlorine, fluorine, iodine, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-fluoro-5-iodo-4-nitrobenzene typically involves multiple steps, starting from a benzene derivative. One common method is electrophilic aromatic substitution, where the benzene ring undergoes successive substitutions to introduce the desired substituents. For example, nitration of chlorobenzene can introduce the nitro group, followed by halogenation reactions to introduce chlorine, fluorine, and iodine .
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of these reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-fluoro-5-iodo-4-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the nitro group can be further oxidized to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles like hydroxide ions or amines can be used under basic conditions.
Reduction: Catalysts like palladium or platinum can be used in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as amino derivatives if amines are used.
Reduction: Amino derivatives are formed from the reduction of the nitro group.
Oxidation: Various oxidized products can be formed depending on the conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-fluoro-5-iodo-4-nitrobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Chloro-2-fluoro-5-iodo-4-nitrobenzene involves its interaction with various molecular targets. The presence of multiple halogens and a nitro group can influence its binding to enzymes and receptors, potentially inhibiting their activity. The compound can also participate in electron transfer reactions due to the electron-withdrawing nature of the nitro group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-fluoro-2-nitrobenzene: Similar structure but lacks the iodine substituent.
2-Chloro-5-fluoro-4-nitrobenzene: Similar but with different positions of substituents.
1-Iodo-4-nitrobenzene: Lacks the chlorine and fluorine substituents.
Uniqueness
1-Chloro-2-fluoro-5-iodo-4-nitrobenzene is unique due to the combination of chlorine, fluorine, iodine, and nitro groups on the benzene ring
Eigenschaften
Molekularformel |
C6H2ClFINO2 |
|---|---|
Molekulargewicht |
301.44 g/mol |
IUPAC-Name |
1-chloro-2-fluoro-5-iodo-4-nitrobenzene |
InChI |
InChI=1S/C6H2ClFINO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H |
InChI-Schlüssel |
CONYGFFSPKNHAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)Cl)I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester](/img/structure/B12843335.png)


![N-Cyclopropyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12843355.png)



